1-Methyl-4-phenylbicyclo[3.3.1]nonan-2-one
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Overview
Description
1-Methyl-4-phenylbicyclo[3.3.1]nonan-2-one is a bicyclic ketone with a unique structure that has garnered interest in various fields of scientific research. The bicyclo[3.3.1]nonane framework is a common motif in many biologically active compounds, making this compound particularly significant in the study of organic chemistry and medicinal chemistry .
Preparation Methods
The synthesis of 1-Methyl-4-phenylbicyclo[3.3.1]nonan-2-one can be achieved through several routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the preparation of bicyclo[3.3.1]nonane-2,4-dione derivatives starts from bicyclo[3.3.1]nonan-2-one and involves oxidation reactions . Industrial production methods often utilize catalytic processes to ensure high yield and purity .
Chemical Reactions Analysis
1-Methyl-4-phenylbicyclo[3.3.1]nonan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium methoxide for deuteration and other bases for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used. For example, under mild basic conditions, hydrogen-deuterium exchange can occur at the bridgehead position .
Scientific Research Applications
This compound has several applications in scientific research. It is used in asymmetric catalysis, where its unique structure aids in the formation of chiral products. Additionally, derivatives of bicyclo[3.3.1]nonane are explored for their potential as anticancer agents . The compound’s framework is also utilized in the design of ion receptors, metallocycles, and molecular tweezers, making it valuable in both chemistry and biology .
Mechanism of Action
The mechanism of action of 1-Methyl-4-phenylbicyclo[3.3.1]nonan-2-one involves its interaction with specific molecular targets. The compound’s structure allows it to engage in various conformational changes, which can influence its reactivity and interaction with other molecules. For instance, the locked boat conformation of the cyclohexanone ring can enhance the acidity at the bridgehead position, facilitating certain reactions .
Comparison with Similar Compounds
1-Methyl-4-phenylbicyclo[3.3.1]nonan-2-one can be compared with other bicyclo[3.3.1]nonane derivatives such as bicyclo[3.3.1]nonan-9-one and 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one . These compounds share similar structural motifs but differ in their functional groups and reactivity. The unique methyl and phenyl substitutions in this compound contribute to its distinct chemical properties and applications.
Properties
CAS No. |
62733-87-3 |
---|---|
Molecular Formula |
C16H20O |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
1-methyl-4-phenylbicyclo[3.3.1]nonan-2-one |
InChI |
InChI=1S/C16H20O/c1-16-9-5-8-13(11-16)14(10-15(16)17)12-6-3-2-4-7-12/h2-4,6-7,13-14H,5,8-11H2,1H3 |
InChI Key |
QOIPOOIMZDOSID-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCC(C1)C(CC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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